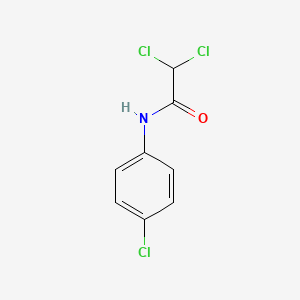

2,2-dichloro-N-(4-chlorophenyl)acetamide

描述

Structure

3D Structure

属性

CAS 编号 |

7403-40-9 |

|---|---|

分子式 |

C8H6Cl3NO |

分子量 |

238.5 g/mol |

IUPAC 名称 |

2,2-dichloro-N-(4-chlorophenyl)acetamide |

InChI |

InChI=1S/C8H6Cl3NO/c9-5-1-3-6(4-2-5)12-8(13)7(10)11/h1-4,7H,(H,12,13) |

InChI 键 |

PZDAVLWZYYLGOR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1NC(=O)C(Cl)Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes for 2,2-dichloro-N-(4-chlorophenyl)acetamide

The primary and most direct method for the synthesis of this compound involves the acylation of 4-chloroaniline (B138754) with dichloroacetyl chloride. su.edu.ly This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanisms and Pathways (e.g., from substituted anilines and dichloroacetyl chloride)

The fundamental reaction mechanism proceeds through the nucleophilic attack of the amino group of 4-chloroaniline on the electrophilic carbonyl carbon of dichloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline (B41778) initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A base, such as anhydrous potassium carbonate or triethylamine (B128534), is typically employed to neutralize the generated hydrochloric acid, driving the reaction to completion and yielding the final N-acylated product, this compound. su.edu.lyresearchgate.net The reaction is commonly carried out in an inert solvent like dichloromethane (B109758). su.edu.ly

The general synthetic scheme can be represented as follows:

Scheme 1: Synthesis of this compound

Substituted Aniline (e.g., 4-chloroaniline) + Dichloroacetyl Chloride → this compound

This method is not limited to 4-chloroaniline; a variety of substituted anilines can be used to produce a range of N-phenyl-2,2-dichloroacetamide analogues. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The efficiency and purity of the synthesized this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the base used for acid scavenging, the reaction temperature, and the stoichiometry of the reactants.

For the synthesis of N-substituted chloroacetamides in general, dichloromethane is a commonly used solvent, and triethylamine can serve as the base. researchgate.net In a specific procedure for creating 2,2-dichloro-N-(substituted phenyl) acetamides, the reaction is conducted by slowly adding dichloroacetyl chloride to a cooled (ice bath) and magnetically stirred solution of the substituted aniline and anhydrous potassium carbonate in dichloromethane. su.edu.ly After the addition, the reaction mixture is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) to determine completion. su.edu.ly

The following table summarizes typical reaction conditions that can be optimized:

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane, Acetone | Inert solvent that dissolves reactants. su.edu.ly |

| Base | Anhydrous K2CO3, Triethylamine | Neutralizes HCl byproduct, driving the reaction forward. su.edu.lyresearchgate.net |

| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at room temperature for completion. su.edu.ly |

| Monitoring | Thin-Layer Chromatography (TLC) | Tracks the progress of the reaction to determine the endpoint. su.edu.ly |

Derivatization Strategies for Analogues and Related Structures

The this compound molecule offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogues with potentially unique properties. These derivatization strategies focus on the chlorophenyl moiety, the dichloroacetamide core, and the introduction of entirely new heterocyclic systems.

Modifications on the Chlorophenyl Moiety

Examples of such modifications include the synthesis of:

N-(3,5-diiodophenyl)-2,2-dichloroacetamide nih.gov

N-(4-methylphenyl) chloroacetamide nih.gov

N-(4-methoxyphenyl) chloroacetamide nih.gov

N-(4-bromophenyl) chloroacetamide nih.gov

These variations allow for a systematic investigation of structure-activity relationships.

Substitutions on the Dichloroacetamide Core

The dichloroacetamide core also presents opportunities for derivatization. While direct substitution on the dichloromethyl group can be challenging, alternative strategies can be employed. One approach involves the reaction of the parent acetamide (B32628) with different nucleophiles, potentially leading to the displacement of one or both chlorine atoms, although this is less commonly reported for the dichloro- variant compared to monochloroacetamides.

A more common strategy for creating diversity at this part of the molecule is to start with different acylating agents during the initial synthesis. For example, using chloroacetyl chloride instead of dichloroacetyl chloride would yield the corresponding monochloroacetamide derivative. nih.gov

Incorporation of Heterocyclic Systems (e.g., 1H-benzo[d]1,2,3-triazole)

A significant derivatization strategy involves the reaction of this compound with heterocyclic nucleophiles. A notable example is the reaction with 1H-benzo[d]1,2,3-triazole. su.edu.ly In this reaction, one of the chlorine atoms on the dichloroacetamide moiety is displaced by the benzotriazole (B28993) nucleophile.

This reaction is typically carried out by heating a mixture of this compound and 1H-benzo[d]1,2,3-triazole in a suitable solvent, such as acetone, in the presence of a base like anhydrous potassium carbonate. su.edu.lyresearchgate.net This nucleophilic substitution reaction results in the formation of 2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-(4-chlorophenyl)acetamide. su.edu.ly

The general reaction is as follows:

Scheme 2: Reaction with 1H-benzo[d]1,2,3-triazole

This compound + 1H-benzo[d]1,2,3-triazole → 2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-(4-chlorophenyl)acetamide

This synthetic route has been successfully applied to a range of N-substituted phenyl-2,2-dichloroacetamides, demonstrating its utility in generating novel heterocyclic compounds. su.edu.ly The resulting products have been characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. su.edu.ly

Advanced Structural Elucidation and Compound Characterization

The definitive identification and characterization of "this compound" rely on a suite of advanced analytical techniques. These methods provide unambiguous evidence of the compound's molecular structure, purity, and solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "this compound" in solution. While a complete, publicly available spectral analysis for this specific compound is not readily found in the literature, the expected chemical shifts and coupling patterns can be inferred from data on closely related structures and general principles of NMR spectroscopy.

¹H-NMR Spectroscopy: In the proton NMR spectrum, distinct signals would be anticipated for the aromatic protons, the amide proton (N-H), and the dichloromethyl proton (CHCl₂). The aromatic protons on the 4-chlorophenyl ring would typically appear as a set of two doublets in the aromatic region (approximately 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The amide proton would likely be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The proton of the dichloromethyl group would present as a singlet, shifted downfield due to the deshielding effect of the two chlorine atoms.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would provide further structural confirmation by revealing the chemical shifts of all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide, the dichloromethyl carbon, and the carbons of the 4-chlorophenyl ring. The chemical shifts of the aromatic carbons would be influenced by the chloro substituent.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for assigning the proton and carbon signals unequivocally. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

While specific experimental data for "this compound" is not provided in the searched literature, analysis of related compounds, such as N-arylacetamides, confirms the utility of these NMR techniques in their structural characterization. unimi.itresearchgate.net For instance, the ¹H and ¹³C NMR spectra of various N-substituted acetamides have been extensively studied to determine their structural arrangements. unimi.it

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of "this compound."

Mass Spectrometry (MS): In a typical electron ionization mass spectrum, the molecule would undergo fragmentation, producing a characteristic pattern of ions. The molecular ion peak ([M]⁺) would be expected, and its isotopic pattern would be indicative of the presence of three chlorine atoms. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and cleavage of the amide bond. rsc.org For "this compound," this could lead to fragments corresponding to the 4-chloroaniline cation and the dichloroacetyl cation, among others. While a specific experimental mass spectrum for the target compound is not available in the provided search results, the mass spectrum of the related N-(4-chlorophenyl)acetamide shows a prominent molecular ion peak and characteristic fragmentation. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. Predicted collision cross-section (CCS) data for protonated and other adducts of "this compound" ([M+H]⁺, [M+Na]⁺, etc.) are available and can be used to support identification in HRMS analysis. researchgate.net

Predicted HRMS Data

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 237.95877 | 143.8 |

| [M+Na]⁺ | 259.94071 | 152.6 |

| [M-H]⁻ | 235.94421 | 145.8 |

| [M+NH₄]⁺ | 254.98531 | 162.5 |

| [M+K]⁺ | 275.91465 | 147.2 |

| [M+H-H₂O]⁺ | 219.94875 | 140.8 |

| [M+HCOO]⁻ | 281.94969 | 153.1 |

| [M+CH₃COO]⁻ | 295.96534 | 190.4 |

Data from PubChemLite researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in "this compound" by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O (amide I band) stretching, the N-H bending (amide II band), and C-Cl stretching vibrations.

While a full experimental IR spectrum for "this compound" is not available in the provided search results, the spectra of related compounds offer valuable insights. For example, the FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide displays key absorption bands that confirm the presence of the amide group. nih.gov Similarly, the IR spectrum of N-(4-chlorophenyl)acetamide has been recorded and is available in spectral databases. spectrabase.comspectrabase.com A related compound, 2-chloroacetamide, also shows characteristic IR absorptions. nist.gov

Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3100 |

| C=O | Stretching (Amide I) | 1700 - 1650 |

| N-H | Bending (Amide II) | 1600 - 1500 |

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative purity analysis. nih.govrsc.org The compound is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. A pure compound should ideally show a single spot on the TLC plate. The progress of a reaction can be monitored by comparing the spots of the reaction mixture with those of the starting materials and the expected product. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. spectrabase.comnih.gov In a typical reverse-phase HPLC method, a nonpolar stationary phase is used with a polar mobile phase. The purity of "this compound" can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. While a specific HPLC method for this compound is not detailed in the search results, methods for other acetamide derivatives are available. spectrabase.comnih.gov

Gas Chromatography (GC): GC is another important technique for purity assessment, particularly for volatile and thermally stable compounds. A commercial supplier of the related "2-Chloro-N-(4-chlorophenyl)acetamide" specifies a purity of greater than 98.0% as determined by GC, indicating the suitability of this technique for analyzing such compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of "this compound" itself is not available in the searched literature, a detailed crystallographic study has been conducted on the closely related compound, 2,2-dichloro-N-(4-chlorophenylsulfonyl)acetamide . nih.govnih.gov This study provides valuable comparative data. In this analogue, the conformation of the N-H and C=O bonds are trans to each other, and the molecules are linked into layers by intermolecular N-H···O hydrogen bonds. nih.govnih.gov

Crystal structures of other related acetamide derivatives, such as N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, have also been determined, further demonstrating the utility of this technique in understanding the solid-state conformation of this class of compounds. researchgate.net The Cambridge Structural Database (CSD) is a repository for such crystallographic data. nih.gov

Crystallographic Data for the Related Compound 2,2-dichloro-N-(4-chlorophenylsulfonyl)acetamide

| Parameter | Value |

|---|---|

| Formula | C₈H₆Cl₃NO₃S |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 9.5909 (5) |

| b (Å) | 10.1750 (5) |

| c (Å) | 23.256 (1) |

| V (ų) | 2269.49 (19) |

| Z | 8 |

Preclinical Biological Activity Investigations

Antineoplastic Activity

The potential of 2,2-dichloro-N-(4-chlorophenyl)acetamide and related structures as anticancer agents has been explored through in vitro and mechanistic studies.

The compound this compound was identified by the National Cancer Institute (NCI) with the designation NSC 46704 and has been evaluated for its anticancer potential. cancer.gov This evaluation was conducted as part of the NCI's Developmental Therapeutics Program (DTP), which utilizes a panel of 60 human tumor cell lines (NCI-60) to screen compounds for activity. cancer.govnih.govnih.gov The NCI-60 screen is a comprehensive in vitro assay that assesses a compound's ability to inhibit the growth of or kill cells from nine different tissue types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. nih.govnih.gov

The screening process generates dose-response curves for each cell line, from which key parameters such as the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill) are derived. nih.gov The detailed activity profile of this compound (NSC 46704) across the 60 cell lines is available in the publicly accessible NCI DTP database. cancer.govcancer.gov

While specific data for NSC 46704 must be obtained from the NCI database, studies on structurally related N-phenyl-2,2-dichloroacetamide derivatives have shown cytotoxic activity against various human cancer cell lines, including lung cancer (NCI-H460), colon cancer (HCA-7), and breast cancer (MCF-7). ut.ac.ir For example, one of the most active derivatives in a synthesized series, 2,2-dichloro-N-(3-((trifluoromethyl)sulfonyl) phenyl) acetamide (B32628), demonstrated IC₅₀ values of 6.5 μM, 10.5 μM, and 9.4 μM against NCI-H460, HCA-7, and MCF-7 cells, respectively. ut.ac.ir

While the specific molecular mechanism of antineoplastic action for this compound has not been fully elucidated in the reviewed literature, research on related acetamide and dichloroacetate (B87207) compounds points to several potential pathways.

A primary mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis. nih.gov Studies on other acetamide derivatives have demonstrated their ability to trigger apoptosis in cancer cells. For example, a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were found to induce apoptosis in MCF-7 breast cancer cells by activating effector caspase-3 and initiator caspase-9. nih.gov Similarly, other related thiazole-based acetamides have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the reduction of the mitochondrial membrane potential (MMP). sid.ir The induction of apoptosis has also been observed in non-mammalian cells, where a related compound, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, was identified as an apoptosis inducer in Leishmania mexicana. nih.gov

Another potential mechanism involves the targeting of cancer cell metabolism. Dichloroacetate (DCA), which shares the dichloro- moiety, is known to inhibit the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK). ut.ac.irnih.gov This inhibition reverses the metabolic shift seen in many cancer cells (the Warburg effect) and promotes apoptosis. ut.ac.irnih.gov It has been proposed that N-phenyl-2,2-dichloroacetamide derivatives may exert their anticancer effects through a similar inhibition of PDK. ut.ac.ir

Antimicrobial Activity

Investigations into the biological activity of chloroacetamide derivatives have also included their potential as antimicrobial agents.

Specific studies detailing the antibacterial spectrum of this compound are not prominent in the available literature. However, research on closely related analogs provides insight into the potential antibacterial action of this chemical class.

For instance, the compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been evaluated against multiple strains of Klebsiella pneumoniae, a significant Gram-negative pathogen. nih.govscielo.br In these studies, the compound exhibited a Minimum Inhibitory Concentration (MIC) of 512 µg/mL against all tested strains. scielo.br Further investigation revealed that the Minimum Bactericidal Concentration (MBC) was also 512 µg/mL for all strains, resulting in an MBC/MIC ratio of 1. scielo.br A compound is typically considered bactericidal when the MBC/MIC ratio is ≤ 4, indicating that this acetamide analog acts by killing the bacterial cells rather than merely inhibiting their growth. scielo.br

Additionally, studies on N-phenyl-2,2-dichloroacetamide (PDA), a derivative of chloramphenicol (B1208), have reported antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov

**Table 1: Antibacterial Activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against *Klebsiella pneumoniae***

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| K. pneumoniae ATCC-700603 | 512 | 512 | scielo.br |

| K. pneumoniae KP-26 | 512 | 512 | scielo.br |

| K. pneumoniae KP-56 | 512 | 512 | scielo.br |

| K. pneumoniae KP-83 | 512 | 512 | scielo.br |

| K. pneumoniae KP-176 | 512 | 512 | scielo.br |

| K. pneumoniae KP-260 | 512 | 512 | scielo.br |

The antifungal potential of this class of compounds has been investigated, primarily through studies of the related molecule 2-chloro-N-phenylacetamide . This compound has demonstrated notable activity against pathogenic yeasts, particularly Candida species.

In one study, 2-chloro-N-phenylacetamide was tested against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov The compound exhibited fungicidal activity with MIC values ranging from 16 to 256 μg/mL. nih.gov In silico studies within this research suggested that the antifungal mechanism of action for 2-chloro-N-phenylacetamide may involve the inhibition of the enzyme dihydrofolate reductase (DHFR), a crucial enzyme in folate synthesis. nih.gov

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide against Candida Species

| Fungal Species | MIC Range (µg/mL) | Reference |

|---|---|---|

| Candida tropicalis | 16 - 256 | nih.gov |

| Candida parapsilosis | 16 - 256 | nih.gov |

Antiparasitic Activity

Research has demonstrated the potential of acetamide derivatives against protozoan parasites. One study investigated the in vitro activity of a related compound, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide (AT), against the promastigote form of Leishmania mexicana. nih.govicm.edu.pl The compound exhibited an IC50 value of 0.086 µM after 24 hours of interaction. nih.gov

The development of new treatments for Chagas disease, caused by Trypanosoma cruzi, is a critical area of research due to the limitations of current therapies, which are less effective in the chronic stage of the disease and can have significant side effects. nih.gov The parasite's inability to synthesize purines de novo makes its purine (B94841) salvage pathway an attractive drug target. nih.govresearchgate.net While specific data on this compound against T. cruzi is not available in the provided results, studies on other compounds highlight the ongoing search for new antiparasitic agents. For instance, natural products from Baccharis sphenophylla have shown activity against both trypomastigote and amastigote forms of T. cruzi. mdpi.com

**Table 1: In Vitro Activity against *Leishmania mexicana***

| Compound | Parasite Stage | IC50 (µM) | Exposure Time (h) |

|---|---|---|---|

| 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide | Promastigote | 0.086 | 24 |

Helminth infections trigger a complex immune response, often characterized by a "type-2" inflammatory response involving various immune cells and cytokines. nih.gov The host's defense mechanisms against helminths can include antibody-dependent cellular cytotoxicity (ADCC), where immune cells like eosinophils, neutrophils, and macrophages release cytotoxic molecules to destroy the parasite. nih.gov While the provided information details the general host response to helminth parasites, specific studies on the direct activity of this compound against these organisms were not found.

The antiparasitic mechanism of 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide against L. mexicana was found to be the induction of apoptosis in the parasites. nih.gov After 24 hours of exposure, the parasites were unable to recover. nih.gov For other antileishmanial compounds, such as 2,4-diaminoquinazoline analogs, the proposed mechanism is the inhibition of folate utilization in general, rather than specifically targeting dihydrofolate reductase. nih.gov

In the context of T. cruzi, a key therapeutic strategy involves targeting the purine salvage pathway, as the parasite cannot produce its own purines. nih.govresearchgate.net In silico docking studies of purine analogs have identified adenine (B156593) phosphoribosyl transferase and hypoxanthine-guanine phosphoribosyl transferase as likely targets. researchgate.net

Enzyme and Receptor Interaction Profiling

The interaction of various compounds with Cytochrome P450 (CYP) enzymes is a critical aspect of drug development. Studies on flavonoid derivatives have shown differential inhibition of various CYP isozymes, including CYP1A1, 1A2, 1B1, 2C9, and 3A4. nih.gov For example, P450 1B1 was found to be more susceptible to inhibition by α-naphthoflavone (ANF) and β-naphthoflavone (BNF) and their derivatives compared to other CYP enzymes. nih.gov Some flavonoids were also observed to enhance the catalytic activity of CYP3A4 at low concentrations, suggesting complex interaction mechanisms. nih.gov Specific data on the interaction of this compound with CYP enzymes was not available in the provided search results.

Pyruvate Dehydrogenase Kinase (PDK) Activation/Binding

No specific studies were identified that investigate the direct interaction, activation, or binding of this compound with pyruvate dehydrogenase kinase (PDK). Research on other dichloroacetate-containing compounds has shown inhibition of PDK, which leads to the activation of the pyruvate dehydrogenase complex. nih.gov However, extrapolation of these findings to this compound is not scientifically valid without direct experimental evidence.

Other Enzyme Systems (e.g., prostaglandin (B15479496) synthesis enzymes, cyclooxygenase, urease)

There is no available research detailing the effects of this compound on enzyme systems such as those involved in prostaglandin synthesis, cyclooxygenase (COX), or urease. While some studies have explored how certain antioxidants can influence COX-2 expression and prostaglandin production, a direct link to this compound has not been established. nih.gov

Ligand-Target Interactions and Signal Transduction Pathways

Detailed information on the specific ligand-target interactions and the modulation of signal transduction pathways by this compound is not available in the current body of scientific literature. Understanding these interactions would require dedicated molecular studies to identify binding partners and elucidate downstream cellular effects.

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. For acetamide (B32628) derivatives, these models are crucial for predicting potency and guiding synthetic efforts. nih.govutm.my

The biological activity of chloroacetamide derivatives is assessed using various molecular descriptors that quantify different aspects of the molecule's structure. nih.gov Key descriptors include:

Lipophilic Descriptors: Lipophilicity, commonly expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical factor influencing how a compound passes through biological membranes. nih.gov For chloroacetamides, lipophilicity can be determined experimentally via methods like reversed-phase thin-layer chromatography (RPTLC) or calculated using computational tools. nih.govmdpi.com

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Parameters like dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important. For related acetamido-N-benzylacetamide derivatives, electronic features have been shown to play a significant role in their anticonvulsant activity. kg.ac.rs

Steric Descriptors: These parameters relate to the size and shape of the molecule. Molar refractivity (MR), molecular volume, and surface area are common steric descriptors that influence how a molecule fits into a receptor's active site. researchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching. The topological polar surface area (TPSA), which is the sum of the surfaces of polar atoms, is particularly important for predicting permeability. nih.gov Studies on N-(substituted phenyl)-2-chloroacetamides have shown that a TPSA between 46.17 to 52.89 Ų is favorable for high permeability. researchgate.net

Table 1: Key Molecular Descriptors in QSAR Studies of Acetamide Derivatives

| Descriptor Type | Example Parameter | Significance |

|---|---|---|

| Lipophilic | logP | Membrane permeability, bioavailability |

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, intermolecular interactions |

| Steric | Molar Refractivity (MR), Molecular Weight (MW) | Receptor fit, steric hindrance |

| Topological | Topological Polar Surface Area (TPSA), Number of Rotatable Bonds (Nrot) | Permeability, conformational flexibility |

Once molecular descriptors are calculated for a series of compounds, statistical methods are used to build predictive QSAR models. nih.gov Multiple Linear Regression (MLR) is a common technique used to create an equation that relates a set of descriptors to the biological activity. kg.ac.rs For instance, a QSAR study on acetamido-N-benzylacetamide derivatives successfully used a combination of 2D and 3D descriptors to develop a highly predictive model for anticonvulsant activity. kg.ac.rs

These models undergo rigorous validation using techniques like leave-one-out cross-validation and external validation with a test set of compounds to ensure their robustness and predictive power. kg.ac.rs A validated QSAR model can then be used to predict the biological activity of new, unsynthesized molecules, prioritizing the most promising candidates for synthesis and experimental testing. nist.gov

SAR studies on various N-phenylacetamide derivatives have identified several structural features that are critical for their biological activity:

Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly impact activity. For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety showed higher cytotoxic effects against cancer cell lines than those with a methoxy (B1213986) moiety. nih.gov Similarly, studies on N-(substituted phenyl)-2-chloroacetamides confirmed that the antimicrobial activity varies depending on the substituent type and position. nih.gov

The Amide Linkage: The acetamide core is a crucial structural element. A secondary amide linkage is often preferred for potent activity in certain classes of compounds. nih.gov

Lipophilicity of Amine Portion: For some phenylacetamide derivatives acting as sodium channel blockers, an increase in the lipophilicity of the amine portion of the molecule leads to more potent activity. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is used to understand the binding mechanism and key interactions that stabilize the protein-ligand complex.

Docking studies of acetamide derivatives into the active sites of various enzymes have revealed specific and crucial interactions:

Cyclooxygenase-2 (COX-2): Docking studies of 2-chloro-N,N-diphenylacetamide derivatives into the COX-2 active site have been performed to explore their potential as anti-inflammatory agents. researchgate.netresearchgate.net These studies often show key interactions with amino acid residues such as Tyrosine (TYR) and Arginine (ARG). researchgate.net For example, some thiazole (B1198619) derivatives are known to form hydrogen bonds with ARG120 within the COX-2 active site. nih.gov The binding is often stabilized by hydrophobic interactions within the enzyme's channel. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key target in cancer therapy. Inhibitors often mimic the binding of ATP. ncl.ac.uk Docking studies show that inhibitors form crucial hydrogen bonds with the backbone amide and carbonyl groups in the "hinge region" of the kinase. ncl.ac.uk For N-substituted purine (B94841) inhibitors, interactions with residues like Asp-86 and Lys-89 have been identified as critical for high potency. nih.gov Protein-protein interactions between CDK2 and its cyclin partner (e.g., Cyclin A) are also a target for inhibition. nih.gov

Glucosamine-6-Phosphate (GlcN-6-P) Synthase: This enzyme is a target for antimicrobial agents. nih.govnih.gov Inhibitors can bind to either the glutamine-binding domain or the sugar-isomerizing (ISOM) domain. nih.gov Docking studies of various inhibitors into the ISOM domain of bacterial GlcN-6-P synthase have shown hydrogen bonding interactions with key residues such as Ser349, Gln348, Ala602, and the catalytic Lys603. nih.gov

Table 2: Summary of Predicted Interactions from Docking Studies of Acetamide-like Inhibitors

| Protein Target | Key Interacting Residues | Type of Interaction |

|---|---|---|

| COX-2 | ARG120, TYR355, SER530 | Hydrogen Bonding, Hydrophobic Interactions |

| CDK2 | LEU83 (Hinge Region), ASP86, LYS89 | Hydrogen Bonding (Hinge), Electrostatic Interactions |

| GlcN-6-P Synthase (ISOM Domain) | SER349, GLN348, LYS603 | Hydrogen Bonding, Electrostatic Interactions |

Crystallographic studies and computational analysis provide detailed information about the three-dimensional structure and conformation of 2,2-dichloro-N-(4-chlorophenyl)acetamide and related molecules.

Conformation: In a closely related structure, 2,2-dichloro-N-(4-chlorophenylsulfonyl)acetamide, the conformations of the N—H and C═O bonds in the central amide group are trans to each other. nih.gov The amide unit (–SNHCOC–) in this analog is essentially planar. nih.gov

Dihedral Angles: The spatial arrangement between the phenyl ring and the acetamide group is a key conformational feature. In 2-(4-chlorophenyl)acetamide, the acetamide group is twisted out of the benzene (B151609) plane with a significant dihedral angle. For N-[(4-chlorophenyl)sulfonyl]acetamide, the dihedral angles between the benzene ring and the amide plane are reported to be 87.6° and 86.0° for two independent molecules in the crystal structure. nih.gov This non-planar conformation is a common feature in this class of compounds, influenced by the substituents on the phenyl ring and the acetamide group.

This conformational data is vital for accurate molecular docking, as it helps in placing the ligand in a sterically and electronically favorable orientation within the protein's active site, leading to more reliable predictions of binding affinity and mode of action.

Scoring Functions and Binding Affinity Predictions

In the realm of computational drug discovery, scoring functions are pivotal in predicting the binding affinity between a ligand, such as this compound, and its target protein. These mathematical models rapidly estimate the binding free energy of a protein-ligand complex. nih.gov Scoring functions are broadly categorized into three main types: force-field-based, empirical, and knowledge-based. More recently, machine-learning-based scoring functions have emerged, demonstrating significant improvements in prediction accuracy. nih.govfrontiersin.org

While no specific binding affinity predictions for this compound with a particular biological target are publicly available, studies on other chloroacetamide derivatives highlight the utility of this approach. For instance, in a study of novel chloroacetamide derivatives, docking scores (ΔG, in kcal/mol) were used to evaluate their binding convergence with the active sites of a target protein, with values ranging from -5.32 to -6.92 kcal/mol. researchgate.net Such studies demonstrate how scoring functions can rank potential drug candidates and guide further experimental validation.

The accuracy of binding affinity prediction is a persistent challenge in computational chemistry. researchgate.net The performance of different scoring functions can vary significantly depending on the protein target and the chemical space of the ligands. nih.gov Therefore, a consensus approach, where multiple scoring functions are used to evaluate a potential ligand like this compound, is often recommended to improve the reliability of the predictions.

The table below illustrates a hypothetical example of how different scoring functions might be applied to predict the binding affinity of a compound like this compound to a generic protein target.

| Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interaction Terms Considered |

|---|---|---|

| Force-Field Based (e.g., DOCK) | -7.5 | van der Waals, Electrostatic |

| Empirical (e.g., ChemPLP) | -8.2 | Hydrogen Bonds, Hydrophobic Effect, Ligand Flexibility |

| Knowledge-Based (e.g., ITScore) | -6.9 | Statistical Potentials of Pairwise Atomic Interactions |

| Machine-Learning (e.g., AEScore) | -8.5 | Atomic Environment Vectors, Learned Features |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of biological systems at an atomic level. nih.govresearchgate.net For a compound like this compound, MD simulations can provide profound insights into its interaction with a biological target, complementing the static picture offered by molecular docking.

Analysis of Dynamic Binding Interactions and Stability

MD simulations can be employed to assess the stability of a protein-ligand complex over time. researchgate.net By simulating the system for nanoseconds or even microseconds, researchers can observe how the ligand, such as this compound, settles into the binding pocket and whether the key interactions predicted by docking are maintained. researchgate.netrsc.org The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD trajectory suggests a stable binding mode. researchgate.net

Furthermore, MD simulations allow for a detailed analysis of the dynamic hydrogen bond network and other non-covalent interactions between the ligand and the protein. rsc.org For this compound, this would involve tracking the persistence of hydrogen bonds involving the amide group and the fluctuations in hydrophobic contacts with surrounding amino acid residues. Water molecules, often crucial for mediating protein-ligand interactions, can also be explicitly modeled to understand their role in the binding event. nih.gov

The following table outlines the types of analyses performed during MD simulations to assess binding stability, using hypothetical data for a complex of this compound with a protein.

| Analysis Metric | Typical Observation for a Stable Complex | Relevance to this compound |

|---|---|---|

| Ligand RMSD | Low and stable fluctuation around an average value | Indicates the ligand remains bound in a consistent pose. |

| Protein RMSD | Reaches a plateau, indicating structural stability | Shows the protein structure is not significantly perturbed by the ligand. |

| Hydrogen Bond Occupancy | High percentage of simulation time | Confirms the importance of the amide group in anchoring the ligand. |

| Radius of Gyration (Rg) | Stable, indicating the complex remains compact | Suggests no major unfolding or destabilization of the protein. |

Refinement of Protein-Ligand Complexes

Molecular docking provides a static snapshot of a protein-ligand complex, which may not always represent the most accurate or energetically favorable conformation. MD simulations are frequently used to refine these docked poses. mdpi.com By allowing both the ligand and the protein to move and adapt to each other's presence, MD simulations can lead to a more realistic representation of the binding mode. nih.govacs.org This refinement process can be crucial for correctly identifying key binding interactions and for improving the accuracy of subsequent binding free energy calculations. mdpi.com The use of restraints derived from predicted binding site templates can further enhance the refinement process. nih.govacs.org

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbitals)

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Density Functional Theory (DFT) is a widely used method for such investigations.

Electronic Structure Analysis and Reactivity Prediction

Studies utilizing DFT with the B3LYP functional have been conducted on this compound (referred to as 4CPA in some literature) to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net

The electronic structure of a molecule is often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining the molecule's chemical reactivity, with a smaller gap indicating higher reactivity. researchgate.net

For this compound, the HOMO-LUMO energy gap has been calculated, providing insights into its stability and reactivity. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular bonding and interactions. It provides information about charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. researchgate.netresearchgate.net

The table below presents calculated electronic properties for this compound and its isomers from a comparative study.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| N-(phenyl)-2,2-dichloroacetamide (NPA) | -6.91 | -1.56 | 5.35 |

| N-(2-chlorophenyl)-2,2-dichloroacetamide (2CPA) | -7.01 | -1.74 | 5.27 |

| N-(4-chlorophenyl)-2,2-dichloroacetamide (4CPA) | -7.05 | -1.79 | 5.26 |

Data adapted from Choudhary et al. (2013). researchgate.net

These quantum chemical calculations are instrumental in building a comprehensive understanding of the chemical behavior of this compound, which is essential for rational drug design and development.

Article on "this compound" Cannot Be Generated Due to Lack of Specific Research Data

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound This compound that would allow for the creation of the requested article. The search did not yield any studies detailing the preclinical pharmacokinetic and metabolic profile of this specific molecule.

The user's request for an article structured around the following topics cannot be fulfilled:

Pharmacokinetic and Metabolic Research (Preclinical Models)

Pharmacokinetic and Metabolic Research Preclinical Models

In Vivo Pharmacokinetic Characterization in Animal Models

Systemic Clearance and Excretion Mechanisms

While general information exists on the metabolism of other structurally related chloroacetamide compounds and the function of hepatic enzyme systems like Cytochrome P450, no documents were found that specifically investigate these properties for 2,2-dichloro-N-(4-chlorophenyl)acetamide. Therefore, generating a "thorough, informative, and scientifically accurate" article that strictly adheres to the provided outline and focuses solely on this compound is not possible at this time.

Oral Bioavailability Studies

Following a comprehensive review of publicly available scientific literature, no specific preclinical studies detailing the oral bioavailability of this compound were identified. Consequently, detailed research findings and data tables on the oral bioavailability of this compound in preclinical models cannot be provided at this time.

The search included queries for pharmacokinetic data in various animal models, including rats, but did not yield results containing the specific parameters for oral absorption and bioavailability of this compound. While general principles of preclinical bioavailability assessment and data for structurally related compounds are available, the strict focus on the specified chemical entity prevents their inclusion in this article.

Further research would be necessary to determine the oral bioavailability of this compound. Such studies would typically involve administering the compound to preclinical species (e.g., rats, mice, dogs) by both oral and intravenous routes to calculate the absolute bioavailability. The resulting data would be crucial for understanding the compound's potential as an orally administered agent.

Environmental Research Perspectives

Environmental Fate and Degradation Studies

The environmental persistence and transformation of chloroacetanilide herbicides are dictated by a combination of biological and non-biological processes.

Microbial activity is a primary driver in the degradation of chloroacetanilide herbicides in soil. wisc.edu Studies on related compounds like acetochlor (B104951), alachlor (B1666766), and dichloroacetamide safeners (e.g., benoxacor (B1667998), dichlormid) reveal several key transformation pathways. A common initial step involves dechlorination, where chlorine atoms are removed from the dichloroacetyl group. walisongo.ac.id This can be followed by conjugation with glutathione (B108866) (GSH), a process facilitated by microbial glutathione S-transferase (GST) enzymes.

In aerobic environments, this can lead to the formation of more mobile and generally less toxic metabolites such as ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives. wisc.edu However, under anaerobic conditions, such as in saturated soils or sediments, reductive dechlorination can occur, sometimes yielding products with increased toxicity. walisongo.ac.id For instance, research on the dichloroacetamide safener dichlormid (B166021) showed that it could be biotransformed into the banned herbicide CDAA (2-chloro-N,N-diallylacetamide).

Key microbial degradation pathways for related chloroacetanilides include:

N-dealkylation: Removal of alkyl groups from the nitrogen atom. mdpi.com

Hydroxylation: Addition of a hydroxyl group to the aromatic ring. mdpi.com

Dehydrogenation: Removal of hydrogen. mdpi.com

The table below summarizes biotransformation products identified for structurally similar compounds.

Table 1: Microbial Transformation Products Identified for Related Chloroacetamide Compounds

| Parent Compound | Transformation Product(s) | Environment/Organism |

| Acetochlor | CMEPA, ECA, EMEMA, EPA, EPF, MEA, MEPA | Soil / Pseudomonas oleovorans mdpi.com |

| Alachlor | 2,6-diethylaniline | River Sediment bioone.org |

| Metolachlor (B1676510) | 2-ethyl-6-methylaniline | River Sediment bioone.org |

| Dichlormid | CDAA (2-chloro-N,N-diallylacetamide) | Aerobic microcosms walisongo.ac.id |

This table is illustrative and based on data for analogous compounds, not 2,2-dichloro-N-(4-chlorophenyl)acetamide itself.

Abiotic processes, including hydrolysis and photolysis, also contribute to the breakdown of chloroacetanilides, though often at slower rates than microbial degradation. researchgate.net

Hydrolysis: The hydrolysis of these compounds is significantly influenced by pH. Both acid- and base-catalyzed hydrolysis can occur. acs.orgacs.org Base-mediated hydrolysis often proceeds through a nucleophilic substitution (SN2) reaction, replacing a chlorine atom with a hydroxide (B78521) group. acs.orgacs.org Under acidic conditions, cleavage of both the amide and ether groups (if present) has been observed. acs.org For many chloroacetanilides, hydrolysis at a neutral pH is a very slow process, with half-lives potentially spanning years. researchgate.net For example, under neutral conditions, the dichloroacetamide safener benoxacor was the only one of four tested to show relevant hydrolysis over a 55-day period. acs.org Studies on acetochlor and butachlor (B1668075) found their hydrolysis half-lives to be over 1000 days in neutral water, though this was accelerated in acidic water. sciengine.com

Photolysis: Degradation by sunlight (photolysis) is another potential pathway. However, many chloroacetamide herbicides are resistant to direct photolysis. acs.org The presence of photosensitizing substances in natural waters can accelerate this process. For instance, photocatalysis of alachlor using titanium dioxide (TiO₂) was found to significantly enhance its degradation rate compared to direct photolysis alone. mdpi.com

Table 2: Abiotic Degradation Characteristics of Related Chloroacetamides

| Compound Class | Degradation Mechanism | Influencing Factors | Observation |

| Chloroacetanilides | Hydrolysis | pH | Rates are faster in acidic or basic conditions compared to neutral pH. acs.orgsciengine.com |

| Chloroacetanilides | Photolysis | Photosensitizers (e.g., TiO₂) | Degradation is slow via direct photolysis but can be significantly enhanced by photocatalysts. acs.orgmdpi.com |

This table is illustrative and based on data for analogous compounds, not this compound itself.

The persistence of a chemical is a measure of how long it remains in a particular environment before being broken down. For chloroacetanilides, this is highly variable.

Soil: In soil, the half-lives of chloroacetanilide herbicides can range from a few days to several weeks, largely dependent on microbial activity, soil type, moisture, and temperature. mdpi.comresearchgate.net For example, laboratory studies reported soil half-lives of 9.3 days for alachlor and 12.7 days for butachlor. researchgate.net Warmer, moister conditions generally lead to faster degradation due to more robust microbial activity. bioone.org

Water: Chloroacetanilide herbicides and especially their degradation products are frequently detected in both surface and groundwater in agricultural regions. wisc.edubioone.org The degradation products, such as ESA and OA metabolites, are often found more frequently and at higher concentrations than the original parent compounds. wisc.edu This is because the metabolites are typically more water-soluble and less prone to further rapid degradation, leading to their persistence in the aqueous phase. wisc.edu Once in groundwater, where microbial activity is limited, these metabolites are likely to persist for long periods. wisc.edu

Ecological Impact and Environmental Distribution

The potential for a compound to interact with the environment and its inhabitants is governed by its mobility and bioavailability.

While the parent chloroacetanilide compounds can be toxic, some degradation products have been shown to be equally or even more toxic to non-target organisms. bioone.org For example, stable aniline (B41778) degradates of alachlor and metolachlor are considered environmentally important contaminants due to their persistence and toxicity. bioone.org

Research on dichloroacetamide safeners has shown that benoxacor can be classified as highly toxic to freshwater algae and moderately toxic to some freshwater fish. walisongo.ac.id This indicates a potential for compounds of this class to be bioavailable and exert effects on aquatic ecosystems. Furthermore, certain metabolites of chloroacetanilides have been shown to interact with and be transported by key proteins in human cells, suggesting a pathway for bioavailability and potential hazard in higher organisms. nih.gov The effects of the widely used herbicide 2,4-D on non-target species, which include low growth rates and reproductive problems, highlight the general concern for the bioavailability of agricultural chemicals and their breakdown products. researchgate.netnih.gov

The movement of this compound through the environment is primarily controlled by its water solubility and its tendency to adsorb to soil particles.

Water Solubility: Chloroacetanilide herbicides generally have relatively high water solubility. mdpi.com This property, combined with their poor biodegradability in some conditions, gives them a high potential to contaminate water sources through runoff and leaching. mdpi.com Their degradation products are often even more water-soluble, increasing their mobility and potential to reach groundwater. wisc.edu

Soil Adsorption: The extent to which a pesticide adsorbs to soil is a key factor in its mobility. oregonstate.edu Chemicals that bind tightly to soil particles, particularly to organic matter and clay, are less likely to be transported by water flow. oregonstate.edunih.gov Conversely, weakly adsorbed compounds are more mobile. nih.gov The formulation of a pesticide can also affect its mobility; for example, an organoclay formulation of alachlor was shown to be less mobile in soil compared to a standard commercial formulation. nih.gov For acidic compounds like the herbicide 2,4-D, soil pH is a critical factor, with less adsorption occurring at higher pH levels where the chemical is in its anionic form. juniperpublishers.com

Table 3: Physicochemical Properties Influencing Environmental Mobility

| Property | Value for N-(4-chlorophenyl)acetamide (a related compound) | Implication for Mobility |

| Water Solubility | "Practically insoluble in cold water" | Low mobility in water, but degradation could produce more soluble products. |

| Log Kow (Octanol-Water Partition Coefficient) | 2.12 | Suggests a moderate potential to adsorb to organic matter in soil and sediment, and a low potential to bioconcentrate in aquatic organisms. |

Data from PubChem for the related compound N-(4-chlorophenyl)acetamide, as specific data for this compound is limited. [Source: PubChem CID 10871]

Future Research Directions and Unaddressed Areas

Exploration of Novel Synthetic Pathways for Analogues

The development of novel synthetic pathways is fundamental to expanding the chemical space around 2,2-dichloro-N-(4-chlorophenyl)acetamide and generating a library of analogues for structure-activity relationship (SAR) studies. While direct synthetic routes for this specific compound are not extensively documented, the synthesis of related N-aryl acetamides provides a solid foundation. researchgate.net Future research should focus on innovative and efficient synthetic strategies.

A primary approach involves the chloroacetylation of 4-chloroaniline (B138754) with dichloroacetyl chloride. The reactivity of N-aryl 2-chloroacetamides is largely defined by the ease with which the chlorine atom can be replaced by various nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net This reactivity can be harnessed to create a diverse range of analogues.

Future synthetic explorations could include:

Microwave-assisted synthesis: To accelerate reaction times and improve yields.

Flow chemistry: For safer, more scalable, and highly controlled production of analogues.

Catalytic methods: Investigating novel catalysts to enhance the efficiency and selectivity of the acylation and subsequent nucleophilic substitution reactions. For instance, the use of potassium carbonate and potassium iodide has been shown to be effective in similar reactions. researchgate.net

A systematic approach to analogue synthesis would involve modifications at several key positions of the molecule, as outlined in the table below.

Table 1: Proposed Analogue Synthesis Strategies

| Modification Site | Proposed Reagents and Reactions | Rationale for Analogue Design |

| Dichloroacetyl group | Substitution with other dihaloacetyl groups (e.g., dibromo-, difluoro-) | To investigate the influence of the halogen atoms on the compound's reactivity and biological activity. |

| Amide linker | Introduction of thioamide or other bioisosteric linkers | To explore changes in conformation, stability, and hydrogen bonding capabilities. |

| 4-chlorophenyl ring | Introduction of various substituents (e.g., electron-donating, electron-withdrawing groups) at different positions | To probe the electronic requirements for activity and to modulate pharmacokinetic properties. |

| Phenyl ring | Replacement with other aromatic or heterocyclic systems | To explore a wider range of structural diversity and potential interactions with biological targets. |

The synthesis of N-substituted chloroacetamides from anilines and chloroacetyl chloride is a well-established method that can be adapted for creating a library of these proposed analogues. nih.gov

Comprehensive Elucidation of Molecular Mechanisms of Action

A significant gap in our understanding of this compound is its molecular mechanism of action. Research on analogous structures, such as other acetamide (B32628) derivatives, suggests potential avenues for investigation. For instance, some N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives have been investigated as potential anticancer agents. sid.irijcce.ac.ir These studies have explored mechanisms such as the induction of apoptosis through caspase activation and the generation of reactive oxygen species (ROS). ijcce.ac.ir

Future research to elucidate the mechanism of this compound and its analogues should include:

Target identification studies: Utilizing techniques like affinity chromatography, chemical proteomics, and yeast two-hybrid screening to identify specific protein binding partners.

Enzyme inhibition assays: Given that many small molecules exert their effects by inhibiting enzymes, screening against panels of kinases, proteases, and other enzymes would be a logical step. The N-hydroxy metabolite of the related compound 4-chloroacetanilide is known to be formed by mono-oxygenases. nih.gov

Cellular pathway analysis: Employing reporter gene assays, Western blotting, and immunofluorescence to determine the effects of the compound on specific signaling pathways (e.g., apoptosis, cell cycle, stress response).

Structural biology: Co-crystallization of the compound or its potent analogues with their identified biological targets to understand the precise binding interactions at the atomic level. The crystal structure of the related compound 2,2-Dichloro-N-(4-chloro-phenyl-sulfon-yl)-acetamide reveals that the molecules are linked into layers by intermolecular N-H⋯O hydrogen bonds. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic view of the biological effects of this compound and its analogues, a systems-level approach integrating various "omics" data is essential. The integration of genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the molecular perturbations induced by the compound. semanticscholar.org

Table 2: Proposed Multi-Omics Integration Strategy

| Omics Level | Technology | Potential Insights |

| Genomics | Whole-genome or targeted sequencing | Identification of genetic markers that confer sensitivity or resistance to the compound. |

| Transcriptomics | RNA-sequencing | Understanding the global changes in gene expression and identifying affected pathways. |

| Proteomics | Mass spectrometry-based proteomics | Quantifying changes in protein expression and post-translational modifications. |

| Metabolomics | NMR and mass spectrometry | Profiling the metabolic changes and identifying altered metabolic pathways. |

The integrative analysis of these multi-omics datasets has the potential to reveal novel molecular and pathway alterations, leading to a more comprehensive understanding of the compound's mechanism of action. nih.gov This approach can help to move beyond a single-target focus and appreciate the broader biological consequences of exposing a system to the compound. semanticscholar.org Challenges in this area include the high dimensionality of the data and the need for sophisticated bioinformatics tools to integrate and interpret the findings. nih.gov

Development of Predictive Computational Models for Complex Biological and Environmental Interactions

In silico methods are invaluable for predicting the properties, activities, and potential impacts of new chemical entities. For this compound and its future analogues, the development of predictive computational models is a crucial research direction.

Key areas for computational modeling include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of the synthesized analogues with their biological activities. This can guide the design of more potent and selective compounds.

Molecular Docking and Dynamics: Simulating the interaction of the compounds with potential biological targets identified through experimental methods. This can provide insights into binding modes and affinities, aiding in the optimization of lead compounds. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Using computational tools to predict the pharmacokinetic and toxicological profiles of the analogues early in the drug discovery process. This can help to prioritize compounds with favorable properties and reduce late-stage failures.

Environmental Fate and Ecotoxicity Modeling: Predicting the persistence, bioaccumulation, and potential ecological risks of the compounds. This is particularly important for compounds containing chlorine, which can have environmental implications.

By combining these computational approaches with experimental data, a virtuous cycle of design, synthesis, testing, and modeling can be established. This will accelerate the exploration of this chemical space and the potential development of valuable new molecules.

常见问题

Q. What synthetic methodologies are commonly employed for preparing 2,2-dichloro-N-(4-chlorophenyl)acetamide and its derivatives?

The synthesis typically involves condensation reactions between substituted anilines and chloroacetyl chloride under controlled conditions. For example, derivatives like 2-chloro-N-(substituted phenyl)acetamides are synthesized via nucleophilic substitution, followed by cyclization using reagents like POCl₃ to form heterocyclic compounds . Reaction optimization includes temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., ethanol or dichloromethane). Purity is verified via melting point analysis and spectroscopic characterization .

Q. How is this compound characterized structurally and spectroscopically?

Key techniques include:

- IR spectroscopy : Identification of N–H (≈3250 cm⁻¹), C=O (≈1680 cm⁻¹), and C–Cl (≈750 cm⁻¹) stretches.

- NMR : ¹H NMR reveals aromatic protons (δ 7.2–7.8 ppm) and acetamide NH (δ ≈10 ppm); ¹³C NMR confirms carbonyl (≈165 ppm) and chlorinated carbons.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 248 for C₈H₆Cl₃NO) and fragmentation patterns validate the structure .

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Cl ≈1.74 Å) and hydrogen-bonding networks .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

The crystal packing is stabilized by:

- N–H⋯O hydrogen bonds : Chains along the c-axis with bond distances ≈2.08 Å (N–H) and ≈3.05 Å (H⋯O).

- C–H⋯O interactions : Intramolecular six-membered rings (e.g., C–H⋯O ≈2.42 Å).

- van der Waals forces between chlorophenyl groups .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence molecular conformation and crystallographic parameters?

Substituents like methyl or chloro groups at ortho/meta/para positions alter dihedral angles between the acetamide and phenyl moieties. For example:

- Ortho-substituents : Induce steric hindrance, increasing the dihedral angle to ≈30° (vs. ≈10° for para-substituted analogs).

- Chloro vs. methyl groups : Chloro groups enhance intermolecular Cl⋯Cl contacts (≈3.45 Å), affecting crystal density .

Comparative studies using X-ray data (e.g., R-factors <0.05) and SHELXL refinement reveal these trends .

Q. How can discrepancies in hydrogen-bonding data across studies be resolved?

Contradictions in reported hydrogen-bond lengths (e.g., N–H⋯O ranging from 2.02–2.15 Å) may arise from:

- Temperature-dependent effects : Data collected at 293 K vs. 100 K show variations in thermal motion.

- Refinement protocols : SHELXL parameterization (e.g., riding vs. free NH refinement) impacts bond accuracy .

Methodological consistency (e.g., using the same software version and restraints) minimizes such discrepancies.

Q. What computational tools are recommended for modeling and visualizing this compound’s structure?

- SHELX suite : SHELXL refines X-ray data with high-resolution constraints (e.g., anisotropic displacement parameters for Cl atoms) .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, critical for assessing disorder in chlorophenyl groups .

- Mercury CSD : Analyzes packing diagrams and hydrogen-bond networks using Cambridge Structural Database (CSD) references .

Q. What strategies optimize crystallization for poorly diffracting samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。